molecular formula C27H27N3S B6292606 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea CAS No. 2415751-97-0

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea

Cat. No.: B6292606
CAS No.: 2415751-97-0
M. Wt: 425.6 g/mol
InChI Key: GGAOZHGXEGTTFN-AFWDCEBSSA-N
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Description

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea: is a complex organic compound characterized by its unique structural features It contains an amino group, a diphenylethyl moiety, a naphthalenylethyl group, and a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea typically involves multiple steps:

    Formation of the Amino-Diphenylethyl Intermediate: This step involves the reaction of benzaldehyde with nitroethane to form nitrostyrene, which is then reduced to 2-amino-1,2-diphenylethanol using a reducing agent such as lithium aluminum hydride.

    Introduction of the Naphthalenylethyl Group: The 2-amino-1,2-diphenylethanol is then reacted with 1-naphthaldehyde in the presence of a catalyst to form the corresponding Schiff base.

    Formation of the Thiourea Group: The Schiff base is then treated with thiourea under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group in the intermediate stages can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]urea: Similar structure but with a urea group instead of thiourea.

    1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]guanidine: Contains a guanidine group instead of thiourea.

Uniqueness

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiourea group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25+,26+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOZHGXEGTTFN-AFWDCEBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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